2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C8H13N5O3S2 and its molecular weight is 291.34. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Derivatives
A study discussed the design and synthesis of novel 1,2,3-thiadiazole derivatives, including those containing oxime ether groups. These compounds were synthesized and their structures were confirmed using various analytical techniques. Preliminary tests indicated some fungicidal activity among these compounds, suggesting potential agricultural or antimicrobial applications (Dong et al., 2008).
Antimicrobial Activity
Research on 7 alpha-methoxy derivatives of ureidocephalosporins highlighted their broad antimicrobial activity, including potent effects against Gram-positive and Gram-negative organisms. This indicates the potential of thiadiazole and ureido-based compounds in developing new antibiotics (Maier et al., 1986).
Selective Receptor Antagonism
A study on thiazole and thiadiazole derivatives revealed their high selectivity and potency as antagonists for human adenosine A3 receptors. These findings suggest the possibility of using such compounds in therapies targeting specific receptor-mediated pathways in diseases (Jung et al., 2004).
Anticancer Potential
A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity. Although none showed superior activity to the reference drug, derivatives with specific substituents showed notable cytotoxicity against certain cancer cell lines, indicating a direction for further anticancer drug development (Mohammadi-Farani et al., 2014).
Modification of Known Pharmaceuticals
Research on modifying acetazolamide with fluorine-containing heterocycles demonstrated an approach to enhance the properties of existing pharmaceuticals. Such modifications could lead to the development of drugs with improved efficacy or reduced side effects (Sokolov & Aksinenko, 2012).
Properties
IUPAC Name |
2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3S2/c1-16-3-2-10-6(15)11-7-12-13-8(18-7)17-4-5(9)14/h2-4H2,1H3,(H2,9,14)(H2,10,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDYUBJYRUMEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.